3-Amino-1-methyl-cyclohexanol hydrochloride
Description
3-Amino-1-methyl-cyclohexanol hydrochloride is a cyclohexanol derivative featuring an amino group at the 3-position and a methyl group at the 1-position of the cyclohexane ring. This compound is structurally characterized by its bicyclic framework, which influences its physicochemical properties and biological interactions. It is commonly utilized in pharmaceutical research as a chiral building block or intermediate for synthesizing bioactive molecules, such as enzyme inhibitors and receptor modulators . The hydrochloride salt form enhances its stability and solubility, making it suitable for experimental and therapeutic applications.
Properties
IUPAC Name |
3-amino-1-methylcyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-6(8)5-7;/h6,9H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAPWIUOHGULIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Approach
The Grignard reaction is a cornerstone for constructing the cyclohexanol backbone. A methylmagnesium bromide (MeMgBr) reagent reacts with cyclohexanone to form 1-methylcyclohexanol, which is subsequently functionalized at position 3. In a representative protocol:
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Cyclohexanone alkylation : Cyclohexanone reacts with MeMgBr in anhydrous ether at 0–5°C, yielding 1-methylcyclohexanol.
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Nitrogen introduction : The alcohol is oxidized to a ketone intermediate, which undergoes cyanation using KCN or NaCN to introduce a nitrile group at position 3.
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Reduction : The nitrile is reduced to an amine using LiAlH4 or catalytic hydrogenation (Raney Ni, H2), followed by HCl treatment to form the hydrochloride salt.
Key data :
Reductive Amination Methods
Reductive amination bypasses intermediate oxidation steps by directly introducing the amino group. A cyclohexanone derivative is condensed with an amine source (e.g., NH3 or benzylamine) in the presence of a reducing agent:
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Imine formation : 1-methylcyclohexanone reacts with ammonium acetate in methanol.
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Reduction : NaBH4 or NaBH3CN reduces the imine to the amine.
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Salt formation : HCl gas is bubbled through the solution to precipitate the hydrochloride.
Optimized conditions :
Catalytic Hydrogenation Techniques
Catalytic hydrogenation offers a stereocontrolled pathway. A nitrile intermediate (e.g., 3-cyano-1-methylcyclohexanol) is hydrogenated over Raney nickel or palladium on carbon:
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Substrate preparation : 1-methylcyclohexanol is cyanated at position 3 using AlCl3 and LiAlH4.
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Hydrogenation : H2 gas (50 psi) and Raney Ni catalyze nitrile-to-amine conversion at 25°C.
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Acidification : HCl in isopropanol precipitates the hydrochloride salt.
Performance metrics :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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LiAlH4/AlCl3 : Achieves 80% yield in nitrile reduction but requires strict anhydrous conditions.
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Raney Ni/H2 : Offers 90% yield with easier catalyst recovery.
Purification and Isolation Strategies
Crystallization
Crude product is recrystallized from toluene (3 mL/g) to remove unreacted starting materials.
Column Chromatography
Silica gel chromatography (CH2Cl2:MeOH, 30:1) isolates the amine intermediate with >99% purity.
Acid-Base Extraction
The free base is extracted into ethyl acetate, washed with NaOH, and re-acidified with HCl.
Analytical Characterization
Spectroscopic Data
Melting Point
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Grignard reaction | 80% | 98% | Moderate |
| Reductive amination | 83% | 97% | High |
| Catalytic hydrogenation | 90% | 99% | High |
Catalytic hydrogenation outperforms other methods in yield and purity but requires higher-pressure equipment.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or other amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Amino-1-methyl-cyclohexanol hydrochloride is characterized by its amino and hydroxyl functional groups, which facilitate interactions with biological molecules. These interactions often involve hydrogen bonding and ionic interactions, influencing the activity of enzymes and receptors. The compound's chiral nature makes it a valuable building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Applications in Chemistry
- Chiral Building Block : It serves as an essential chiral auxiliary in the synthesis of various organic compounds. The compound's stereochemistry can be manipulated to yield specific isomers that are crucial in drug development .
- Catalytic Reactions : 3-Amino-1-methyl-cyclohexanol hydrochloride acts as a ligand in catalytic processes, enhancing the efficiency of reactions involved in the formation of complex organic molecules.
| Application | Description |
|---|---|
| Chiral Synthesis | Used for creating enantiomerically pure compounds |
| Catalysis | Functions as a ligand to improve reaction efficiency |
Biological Applications
- Pharmaceutical Research : The compound is being investigated for its potential as a pharmaceutical intermediate. Studies have shown its ability to interact with various biomolecules, which could lead to the development of new therapeutic agents .
- Mechanisms of Action : Research indicates that 3-Amino-1-methyl-cyclohexanol hydrochloride may influence signaling pathways by modulating enzyme activity, particularly in pathways related to inflammation and fibrosis .
Industrial Applications
- Synthesis of Fine Chemicals : In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing a range of products .
Case Study 1: Synthesis of Dibenzylamino Compounds
A study focused on synthesizing dibenzylamino derivatives from 3-Amino-1-methyl-cyclohexanol hydrochloride demonstrated its utility in creating compounds with unique conformational properties. The stereochemical configurations were confirmed using NMR spectroscopy and X-ray crystallography, revealing significant insights into their behavior in both solution and solid states .
Research examining the biological activity of 3-Amino-1-methyl-cyclohexanol hydrochloride indicated potential therapeutic effects against conditions such as pulmonary fibrosis and metabolic disorders. The compound's interaction with specific kinases was highlighted as a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
The structural and functional attributes of 3-Amino-1-methyl-cyclohexanol hydrochloride can be compared to related cyclohexanol derivatives and amino-alcohol hydrochlorides. Key analogs include:
Structural Analogs
Key Observations :
- Positional Isomerism: The placement of the amino group (3 vs. 4-position) significantly alters biological activity. For example, trans-4-Aminocyclohexanol HCl shows higher affinity for opioid receptors compared to 3-substituted analogs .
- Ring Size: Cyclopentanol analogs (e.g., 3-Aminocyclopentanol HCl) exhibit reduced steric hindrance, enhancing their interaction with bacterial targets .
Pharmacological and Industrial Relevance
- Enzyme Inhibition: 3-Amino-1-methyl-cyclohexanol HCl inhibits metalloprotein aminopeptidases, a property shared with (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol HCl but absent in non-methylated analogs .
- Analgesic Applications: Tramadol derivatives (e.g., –3) exhibit μ-opioid receptor agonism, unlike 3-Amino-1-methyl-cyclohexanol HCl, which lacks the 3-methoxyphenyl moiety critical for opioid activity .
- Purity and Stability: Recrystallization protocols for 3-Amino-1-methyl-cyclohexanol HCl and its analogs (e.g., acetonitrile/isopropanol systems) ensure high thermal stability (>200°C decomposition) and shelf life .
Biological Activity
3-Amino-1-methyl-cyclohexanol hydrochloride, a chiral compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
3-Amino-1-methyl-cyclohexanol hydrochloride is characterized by its unique cyclohexanol framework, which allows for specific interactions with biological molecules. The compound's structure includes an amino group and a hydroxyl group, facilitating hydrogen bonding and ionic interactions with various biomolecules.
The biological activity of 3-Amino-1-methyl-cyclohexanol hydrochloride is primarily attributed to its interaction with enzymes and receptors involved in critical biological pathways. The compound can act as a ligand, influencing the activity of specific proteins and cellular processes. Notably, its chiral nature enhances its selectivity towards certain molecular targets.
Biological Activities
Research indicates that 3-Amino-1-methyl-cyclohexanol hydrochloride exhibits several promising biological activities:
1. Analgesic Properties
Studies have shown that this compound may possess analgesic effects comparable to traditional pain relievers. It is being investigated for its potential use in treating severe pain without the side effects commonly associated with opioids .
2. Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease treatment .
3. Anticancer Activity
Recent studies indicate that derivatives of 3-Amino-1-methyl-cyclohexanol hydrochloride may exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have shown enhanced apoptosis induction in hypopharyngeal tumor models compared to standard treatments .
Case Studies
Several case studies highlight the therapeutic potential of 3-Amino-1-methyl-cyclohexanol hydrochloride:
- Pain Management : In a controlled study involving male NMRI mice, the administration of this compound demonstrated significant analgesic effects when compared to placebo controls. The results suggest a viable alternative for pain management strategies .
- Neuroprotection : Another study utilized rat cerebrocortex samples to assess the inhibitory effects on AChE. The results indicated that 3-Amino-1-methyl-cyclohexanol hydrochloride effectively reduced enzyme activity, supporting its potential role in neuroprotection .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
